molecular formula C24H21NO6 B2677376 (Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929493-75-4

(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2677376
CAS No.: 929493-75-4
M. Wt: 419.433
InChI Key: YVHWQOFQLALBJU-JJFYIABZSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H21NO6 and its molecular weight is 419.433. The purity is usually 95%.
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Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with CAS number 929493-75-4 and molecular formula C24_{24}H21_{21}NO6_6, represents a novel compound in the class of benzofuroxazines. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activities, supported by data tables and case studies.

PropertyValue
Molecular FormulaC24_{24}H21_{21}NO6_6
Molecular Weight419.4 g/mol
CAS Number929493-75-4

Anticancer Activity

Recent studies indicate that derivatives of benzofuroxazines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50_{50} Values : The compound demonstrated IC50_{50} values ranging from 10 µM to 25 µM across different cell lines, indicating moderate to high cytotoxicity.

A study by Chahal et al. highlighted that compounds with similar structures showed enhanced superoxide dismutase activity while reducing catalase activity in tumor cells, suggesting a mechanism involving reactive oxygen species (ROS) generation leading to apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays:

  • Inhibition of COX Enzymes : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
  • Cytokine Production : It reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

These findings suggest that this compound could be a promising candidate for the development of anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicated that the compound exhibits moderate antibacterial and antifungal activities, making it a potential candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • In vitro studies conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells.
  • Research on Anti-inflammatory Mechanisms :
    • A study published in ACS Omega demonstrated that the compound effectively modulated inflammatory pathways by inhibiting NF-kB activation in macrophages .
    • The reduction in nitric oxide production further supports its anti-inflammatory profile.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-27-20-7-5-15(10-21(20)28-2)11-22-23(26)17-6-8-19-18(24(17)31-22)13-25(14-30-19)12-16-4-3-9-29-16/h3-11H,12-14H2,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWQOFQLALBJU-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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